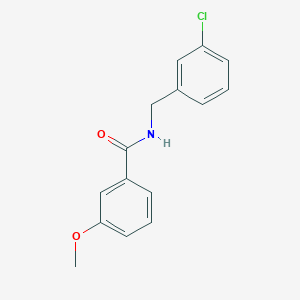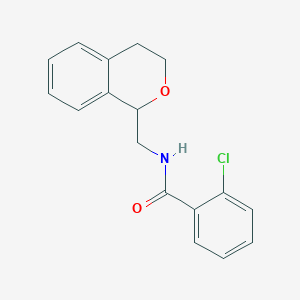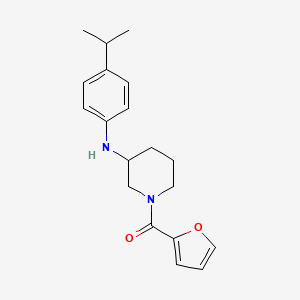
N-(3-chlorobenzyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-3-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that selectively targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(3-chlorobenzyl)-3-methoxybenzamide selectively inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This binding prevents the activation of STAT proteins, which are downstream effectors of JAK kinases. As a result, the transcription of genes involved in cell growth, differentiation, and apoptosis is inhibited, leading to the inhibition of tumor growth and the reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, this compound reduces inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorobenzyl)-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the JAK/STAT pathway, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
N-(3-chlorobenzyl)-3-methoxybenzamide has significant potential for future research and development. Some of the future directions for this compound include the development of more potent and selective inhibitors of the JAK/STAT pathway, the investigation of the role of this compound in other diseases, and the development of novel drug delivery systems to improve its solubility and bioavailability.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound selectively targets the JAK/STAT pathway, which plays a crucial role in the regulation of various cellular processes. This compound has been shown to have potential therapeutic applications in cancer, rheumatoid arthritis, and psoriasis. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective inhibitors of the JAK/STAT pathway.
Métodos De Síntesis
The synthesis of N-(3-chlorobenzyl)-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-chlorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base to yield this compound. The purity of the synthesized compound can be verified by various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and psoriasis. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the JAK/STAT pathway. This pathway is frequently dysregulated in cancer, leading to the activation of oncogenic signaling pathways and promoting tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising therapeutic agent for cancer treatment.
In rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage by inhibiting the JAK/STAT pathway. This pathway plays a critical role in the immune response and is frequently dysregulated in autoimmune diseases such as rheumatoid arthritis. This compound has also been shown to reduce the severity of psoriasis by inhibiting the JAK/STAT pathway, which is involved in the pathogenesis of this disease.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-3-5-12(9-14)15(18)17-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLVOYMXCWRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)

![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)
![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)